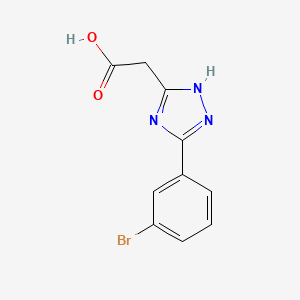![molecular formula C12H15FN2O2 B1478727 2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one CAS No. 2097955-29-6](/img/structure/B1478727.png)
2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one
Übersicht
Beschreibung
2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one is a useful research compound. Its molecular formula is C12H15FN2O2 and its molecular weight is 238.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Development
Process Development for Kinase Inhibitors
The benzoxazepine core, similar to the one described in your query, is central to several kinase inhibitors, including mTOR inhibitors. Research on process development for scalable synthesis of related compounds has yielded methods for synthesizing tetrahydrobenzo[f][1,4]oxazepine cores, demonstrating the relevance of such structures in drug development (Naganathan et al., 2015).
Stereocontrolled Synthesis
Studies have shown that salicylaldehydes and protected 1,2-amino alcohols can be converted into tetrahydrobenzo[f][1,4]oxazepines with significant long-range diastereoselectivity, showcasing the versatility of these structures in creating drug-like molecules (Banfi et al., 2013).
Organocatalytic Asymmetric Synthesis
Research has developed methods for the organocatalyzed asymmetric Mannich reaction of fluorooxindoles with dibenzo[b,f][1,4]oxazepines, creating cyclic amines with chiral tetrasubstituted C–F stereocenters. This demonstrates the compound's potential in synthesizing biologically active pharmacophores (Li, Lin, & Du, 2019).
Biomedical Applications
Antibacterial Agents
Fluorinated compounds, including structures similar to the one , have been synthesized and evaluated for their antibacterial activities, underscoring the potential of such compounds in developing new antibacterial agents (Holla, Bhat, & Shetty, 2003).
Antitumor Activity
Fluorinated benzothiazoles, related to the structure of interest, have been investigated for their in vitro antitumor properties, exhibiting potent cytotoxicity against certain cancer cell lines. This highlights the therapeutic promise of fluorinated compounds in oncology (Hutchinson et al., 2001).
Wirkmechanismus
Target of Action
The compound 2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one has been identified as a potential inhibitor of the Traf2- and Nck-interacting protein kinase (TNIK) and Rho-associated protein kinases (ROCKs) . TNIK is a downstream signal protein of the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation . ROCKs are associated with the pathology of glaucoma .
Mode of Action
The compound interacts with its targets (TNIK and ROCKs) by binding to their active sites, thereby inhibiting their function . This inhibition disrupts the downstream signaling pathways, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of TNIK disrupts the Wnt/β-catenin signaling pathway, which is often associated with the development of colorectal cancer . The inhibition of ROCKs affects the regulation of smooth muscle contraction, cell motility, and cell morphology .
Pharmacokinetics
Similar compounds have shown good bioavailability and low toxicity .
Result of Action
The inhibition of TNIK and ROCKs by this compound can lead to the suppression of cell proliferation and the induction of cell death . This makes it a potential therapeutic agent for diseases such as colorectal cancer and glaucoma .
Biochemische Analyse
Biochemical Properties
2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with Traf2- and Nck-interacting protein kinase (TNIK), a downstream signal protein of the Wnt/β-catenin pathway . This interaction is crucial as TNIK is considered a potential target for the treatment of colorectal cancer. The compound’s ability to inhibit TNIK suggests its potential as a therapeutic agent in cancer treatment.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, its interaction with the Wnt/β-catenin pathway affects gene expression related to cell proliferation and differentiation . This modulation can lead to changes in cellular behavior, potentially inhibiting the growth of cancer cells and promoting apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of TNIK, binding to the active site of the enzyme and preventing its activity . This inhibition disrupts the downstream signaling of the Wnt/β-catenin pathway, leading to altered gene expression and reduced cell proliferation. Additionally, the compound may influence other molecular targets, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Degradation products may form under certain conditions, potentially altering its biochemical properties and effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism primarily involves phase I and phase II reactions, leading to the formation of metabolites that may retain or alter the parent compound’s activity . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . For instance, the compound may be actively transported into cancer cells, where it exerts its inhibitory effects on TNIK. Additionally, binding proteins may facilitate its distribution within the cellular environment, enhancing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is a critical factor that influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can directly interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytosolic signaling pathways and metabolic processes.
Eigenschaften
IUPAC Name |
2-amino-1-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c1-8(14)12(16)15-4-5-17-11-3-2-10(13)6-9(11)7-15/h2-3,6,8H,4-5,7,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGVWNDNYQLWCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOC2=C(C1)C=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


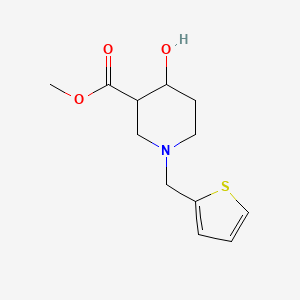
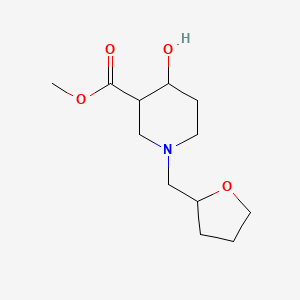
![7-Oxo-6-propyl-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1478647.png)
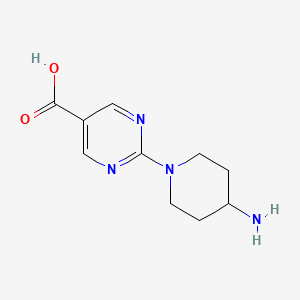
![1-(cyclopropylmethyl)-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478650.png)
![4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478651.png)
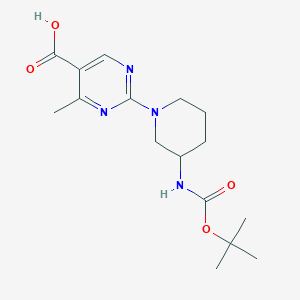
![4-hydroxy-1-isobutyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478653.png)


![1-methyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B1478659.png)
![1-Ethyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B1478662.png)
![1-Cyclopropyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B1478663.png)
